molecular formula C11H22N2 B13323624 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B13323624
M. Wt: 182.31 g/mol
InChI Key: KUIDTALBUSZCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine is a bicyclic amine compound with a unique structural framework. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its biological significance and structural complexity. The presence of the isopropyl group at the 3-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes. This process is carried out over Raney nickel, leading to the formation of the corresponding amines . The reaction conditions include:

    Catalyst: Raney nickel

    Temperature: Room temperature to moderate heating

    Pressure: Atmospheric to slightly elevated pressure

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reductive Amination: Sodium triacetoxyhydridoborate as the reducing agent.

    Substitution Reactions: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, benzaldehyde, and thiophosgene.

Major Products Formed

Scientific Research Applications

3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural framework.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its structural complexity suggests a high degree of specificity in its interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
  • 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine
  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Uniqueness

3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C11H22N2/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12/h8-11H,3-7,12H2,1-2H3

InChI Key

KUIDTALBUSZCDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCCC(C1)C2N

Origin of Product

United States

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